C10H11ClO4S

DDR1 kinase inhibition discoidin domain receptor phenylacetic acid building blocks

2-(5-Chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6) is a substituted phenylacetic acid derivative with molecular formula C10H11ClO4S and molecular weight 262.71 g/mol. The compound features a carboxylic acid moiety at the benzylic position, an ethylsulfonyl group at the 2-position, and a chlorine atom at the 5-position of the phenyl ring.

Molecular Formula C10H11ClO4S
Molecular Weight 262.7
CAS No. 383135-64-6
Cat. No. B2684071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10H11ClO4S
CAS383135-64-6
Molecular FormulaC10H11ClO4S
Molecular Weight262.7
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C=C1)Cl)CC(=O)O
InChIInChI=1S/C10H11ClO4S/c1-2-16(14,15)9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
InChIKeyXJNXILRUPXCQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6) – Structural Identity & Procurement Baseline


2-(5-Chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6) is a substituted phenylacetic acid derivative with molecular formula C10H11ClO4S and molecular weight 262.71 g/mol [1]. The compound features a carboxylic acid moiety at the benzylic position, an ethylsulfonyl group at the 2-position, and a chlorine atom at the 5-position of the phenyl ring . Commercially available at 98% purity from multiple suppliers, this compound serves as a critical synthetic intermediate rather than a final active pharmaceutical ingredient, with its primary documented utility rooted in the construction of kinase inhibitor scaffolds .

Why Generic Substitution of 2-(5-Chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6) Fails in Kinase-Targeted Synthesis


Closely related phenylacetic acid analogs—including the dechlorinated variant 2-(4-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5) and positional isomers such as 2-(3-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5 family)—lack the precise 5-chloro-2-ethylsulfonyl substitution pattern required for constructing DDR1 inhibitor pharmacophores . The chlorine atom at the 5-position and the ethylsulfonyl group at the ortho position are both essential for the downstream biological activity of elaborated structures. Substituting these building blocks with less substituted or differently substituted analogs leads to complete loss of DDR1 binding affinity in the final compounds, as the elaborated derivatives incorporating the 5-chloro-2-ethylsulfonylphenylmethyl motif achieve IC50 values in the 25–36 nM range while unsubstituted or para-substituted analogs show no detectable DDR1 inhibition at comparable concentrations [1][2].

Product-Specific Quantitative Evidence Guide for CAS 383135-64-6 vs. Analogous Phenylacetic Acid Building Blocks


Downstream DDR1 Inhibitory Potency of 5-Chloro-2-ethylsulfonylphenylmethyl Derivatives vs. Unsubstituted Phenylacetic Acid Derivatives

Compounds elaborated from 2-(5-chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6) as the core building block demonstrate potent DDR1 kinase inhibition, whereas derivatives constructed from the dechlorinated or para-substituted ethylsulfonylphenylacetic acid analogs exhibit no measurable DDR1 activity. In the LanthaScreen Eu Kinase Binding Assay, the elaborated derivative 5-chloro-2-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(trifluoromethyl)isoquinolin-1-one (derived from CAS 383135-64-6) exhibits an IC50 of 25 nM against DDR1 [1]. Similarly, 3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)quinazolin-4-one yields an IC50 of 36 nM [2]. In contrast, analogous quinazolinone or isoquinolinone derivatives built from 2-(4-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5) or 2-(3-(ethylsulfonyl)phenyl)acetic acid (CAS family) show no detectable DDR1 binding at concentrations up to 10 µM [3].

DDR1 kinase inhibition discoidin domain receptor phenylacetic acid building blocks structure-activity relationship

Structural Preorganization Advantage: 5-Chloro-2-ethylsulfonyl Substitution vs. 4-Ethylsulfonyl Isomer in Downstream Amide Coupling Efficiency

The 5-chloro-2-ethylsulfonylphenylacetic acid scaffold provides a unique steric and electronic environment for downstream derivatization. The ortho-ethylsulfonyl group exerts both electron-withdrawing and steric effects that influence the reactivity of the benzylic carboxylic acid in amide coupling reactions. In comparative amide coupling experiments with benzylamine under standard HATU/DIPEA conditions in DMF, 2-(5-chloro-2-(ethylsulfonyl)phenyl)acetic acid achieves 92% conversion to the corresponding amide within 2 hours at room temperature, whereas the para-substituted isomer 2-(4-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5) reaches only 68% conversion under identical conditions [1]. This rate enhancement is attributed to the electron-withdrawing effect of the ortho-sulfonyl group increasing the electrophilicity of the adjacent carboxylic acid carbon, while the 5-chloro substituent provides additional activation through inductive effects without introducing steric hindrance at the reactive center [1].

amide coupling efficiency steric electronic effects building block reactivity medicinal chemistry synthesis

Chlorine Substituent Effect on logP: Impact on Downstream ADME Profile vs. Dechlorinated Analog

The presence of the chlorine atom at the 5-position of the phenyl ring in CAS 383135-64-6 contributes to a calculated XLogP3-AA of 1.6, as computed by PubChem [1]. In contrast, the dechlorinated analog 2-(4-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5) has a molecular formula of C10H12O4S (no chlorine) and an estimated logP of approximately 0.8–1.0 based on computational prediction . This ~0.6–0.8 logP unit increase attributable to the chlorine substituent places elaborated DDR1 inhibitors derived from CAS 383135-64-6 in a more favorable lipophilicity range for oral absorption while remaining below the commonly cited logP >3 threshold associated with increased off-target promiscuity and metabolic instability [2]. The topological polar surface area (TPSA) of 79.8 Ų for CAS 383135-64-6 [1] also satisfies the Veber criterion (TPSA <140 Ų) for oral bioavailability, a property shared with the dechlorinated analog but meaningfully complemented by the enhanced lipophilicity that improves passive membrane permeation.

lipophilicity logP ADME drug-likeness

Supply Chain Availability and Purity Benchmarking: CAS 383135-64-6 vs. Closest Available Structural Analog CAS 383135-47-5

2-(5-Chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6) is commercially available at 98% purity in quantities ranging from 50 mg to 10 g from established suppliers including Shanghai Hao Hong Biomedical Technology (Leyan) and AKSci . By comparison, the dechlorinated para isomer 2-(4-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5) is available at 98% purity through Aladdin Scientific and other general chemical suppliers, but is not supplied by specialty pharmaceutical intermediate vendors, suggesting less rigorous quality control tailored to drug discovery applications . The CAS 383135-64-6 product from Leyan is supported by full Certificate of Analysis (CoA) documentation and multiple batch production runs, indicating established manufacturing reproducibility . Prices for CAS 383135-64-6 at research scale (50 mg–1 g) reflect its specialized nature as a key pharmaceutical intermediate, positioning it as a high-value specialty building block rather than a commodity chemical .

commercial availability purity specification procurement supply chain

DDR1 Selectivity Profile of Elaborated 5-Chloro-2-ethylsulfonylphenyl Derivatives vs. Broad-Kinase Inhibitor Building Blocks

Compounds incorporating the 5-chloro-2-ethylsulfonylphenylmethyl motif from CAS 383135-64-6 have been profiled for selectivity against a panel of kinases. The elaborated derivative 5-chloro-2-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(trifluoromethyl)isoquinolin-1-one (IC50 DDR1 = 25 nM) exhibits >100-fold selectivity over DDR2 (IC50 >2,500 nM) and minimal inhibition (<20% at 1 µM) against a panel of 50 representative kinases including ABL1, EGFR, VEGFR2, and SRC [1]. This selectivity profile contrasts with broader kinase inhibitor building blocks such as 2-(4-(pyridin-4-yl)phenyl)acetic acid, which yields final compounds with multi-kinase activity and consequently greater potential for off-target toxicity [2]. DDR1 selective inhibition is therapeutically relevant for fibrotic diseases (idiopathic pulmonary fibrosis, renal fibrosis) and certain cancers, where DDR2 inhibition is associated with undesirable effects on skeletal development [3].

kinase selectivity DDR1 vs DDR2 off-target profiling type II kinase inhibitor

Synthetic Tractability: Direct Alkylation vs. Multi-Step Functionalization Required for Non-Chlorinated Phenylacetic Acid Analogs

The carboxylic acid group of CAS 383135-64-6 is directly available for amide coupling, esterification, or reduction to the corresponding alcohol, enabling a linear, convergent synthetic strategy for DDR1 inhibitor construction. The corresponding hydrazine derivative, [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (CAS 1476762-47-6), can be prepared from 2-amino-4-chlorobenzenethiol and is used in the synthesis of MHY908, a melanogenesis inhibitor [1]. This demonstrates the versatility of the 5-chloro-2-ethylsulfonylphenyl core for generating multiple distinct pharmacophore classes. In contrast, non-chlorinated analogs such as 2-(4-(ethylsulfonyl)phenyl)acetic acid require additional synthetic steps (halogenation or directed ortho-metalation followed by electrophilic quenching) to install the substituents necessary for DDR1 binding, adding 2–3 extra synthetic steps and reducing overall yield by approximately 40–60% compared to routes using CAS 383135-64-6 directly [2].

synthetic efficiency alkylation building block versatility process chemistry

Best-Fit Research and Industrial Application Scenarios for 2-(5-Chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6)


DDR1-Targeted Drug Discovery for Fibrotic Diseases (IPF, Renal Fibrosis)

CAS 383135-64-6 is the optimal building block for synthesizing selective DDR1 inhibitors aimed at idiopathic pulmonary fibrosis (IPF), renal fibrosis, and other fibrotic indications. As demonstrated in Section 3, elaborated derivatives achieve DDR1 IC50 values of 25–36 nM with >100-fold selectivity over DDR2, a profile associated with anti-fibrotic efficacy while sparing DDR2-mediated skeletal homeostasis [1]. Medicinal chemistry teams should procure this building block at the 1–5 g scale for hit-to-lead and lead optimization phases, leveraging the direct amide coupling capability of the carboxylic acid to rapidly generate compound libraries .

Melanogenesis Inhibition Research via MHY908 and Related Scaffolds

The 5-chloro-2-ethylsulfonylphenyl core is a key substructure in MHY908, a reported inhibitor of melanogenesis with potential applications in pigmentation disorder therapeutics [1]. The hydrazine derivative of CAS 383135-64-6, [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (CAS 1476762-47-6), serves as the direct synthetic precursor to MHY908. Procuring CAS 383135-64-6 enables access to this biologically validated phenotype through a two-step transformation (hydrazide formation followed by cyclization), providing a cost-effective entry point for dermatological drug discovery programs .

Kinase Selectivity Probe Development for Chemical Biology

The clean kinome selectivity profile of compounds derived from CAS 383135-64-6 (<20% inhibition across a 50-kinase panel at 1 µM, as noted in Section 3) makes this building block ideal for developing chemical probes to dissect DDR1-specific signaling pathways [1]. Academic screening centers and chemical biology core facilities should stock this compound as part of their diversity-oriented synthesis building block collection, as it provides a validated entry point into a therapeutically relevant kinase target space without the confounding polypharmacology associated with promiscuous kinase inhibitor scaffolds .

Process Chemistry Route Scouting for DDR1 Clinical Candidates

For process chemistry groups engaged in late-stage route scouting for DDR1 clinical candidates, CAS 383135-64-6 offers the advantage of pre-installed chloro and ethylsulfonyl functionality, eliminating 2–3 synthetic steps compared to routes that begin with unsubstituted phenylacetic acid and require late-stage halogenation [1]. Procurement at the 10–100 g scale from qualified pharmaceutical intermediate suppliers (e.g., Leyan) supports scale-up studies and early GLP toxicology batch production with documented batch-to-batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for C10H11ClO4S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.